Benzyl nicotinate

Descripción general

Descripción

La turquesterona es un fitoecdisteroide natural, un tipo de esteroide que se encuentra en las plantas, los artrópodos y los hongos. Se deriva principalmente de la planta Ajuga turkestanica, originaria de Asia Central. La turquesterona ha ganado atención por sus posibles efectos anabólicos, que son similares a los de los esteroides anabólicos pero sin los efectos secundarios adversos asociados . Es conocida por su función en el apoyo a la muda, el desarrollo y la reproducción en los artrópodos .

Mecanismo De Acción

La turquesterona ejerce sus efectos interactuando con el receptor de ecdisteroides, un receptor nuclear que se encuentra en los artrópodos. Esta interacción regula la expresión genética relacionada con la muda y el desarrollo . En los mamíferos, se cree que la turquesterona activa la vía de la diana mamífera de la rapamicina (mTOR), que es crucial para la síntesis y el crecimiento de las proteínas musculares . Optimiza el proceso de traducción del ARN mensajero y promueve la captación de leucina en las células musculares, lo que lleva a un aumento de la síntesis de proteínas y la hipertrofia muscular .

Compuestos Similares:

Ecdisterona: Otro fitoecdisteroide que se encuentra en plantas como las espinacas.

20-Hidroxiecdysona: Un ecdisteroide bien estudiado conocido por su función en el desarrollo de los insectos y sus posibles efectos anabólicos en los mamíferos.

Comparación: La turquesterona a menudo es elogiada por su mayor biodisponibilidad y potencia en comparación con otros ecdisteroides . Si bien la ecdisterona tiene un respaldo de investigación más extenso, la turquesterona está ganando popularidad por su potencial para estimular la síntesis de proteínas y el crecimiento muscular de manera más efectiva .

En conclusión, la turquesterona es un compuesto prometedor con diversas aplicaciones en la investigación científica y la industria. Sus propiedades únicas y sus posibles beneficios la convierten en objeto de interés y estudio continuo.

Análisis Bioquímico

Biochemical Properties

Benzyl nicotinate plays a role in biochemical reactions as a vasodilator agent . It interacts with enzymes and proteins involved in vasodilation, leading to an increase in blood flow

Molecular Mechanism

It is known to exert its effects at the molecular level through its role as a vasodilator

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La turquesterona se puede sintetizar mediante diversas transformaciones químicas. Un método común implica la síntesis regioselectiva de derivados de turquesterona, como los derivados 11α-acilo. Este proceso normalmente implica el uso de reactivos como el anhídrido propiónico en piridina seca a temperatura ambiente . Las estructuras de estos derivados se confirman mediante técnicas espectroscópicas como la resonancia magnética nuclear y la espectrometría de masas .

Métodos de Producción Industrial: La producción industrial de turquesterona a menudo implica la extracción de fuentes vegetales, particularmente de Ajuga turkestanica. El proceso de extracción incluye la recolección de la planta, el secado y luego el uso de solventes para aislar el compuesto activo. La turquesterona extraída se purifica luego mediante técnicas como la cromatografía líquida de alta resolución .

Análisis De Reacciones Químicas

Tipos de Reacciones: La turquesterona experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Por ejemplo, la síntesis de derivados 11α-acilo de turquesterona implica reacciones de acilación .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan en las reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de turquesterona, que conservan una actividad biológica significativa .

Aplicaciones Científicas De Investigación

La turquesterona tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Ecdysterone: Another phytoecdysteroid found in plants like spinach.

20-Hydroxyecdysone: A well-studied ecdysteroid known for its role in insect development and potential anabolic effects in mammals.

Comparison: Turkesterone is often hailed for its higher bioavailability and potency compared to other ecdysteroids . While ecdysterone has more extensive research backing, turkesterone is gaining popularity for its potential to stimulate protein synthesis and muscle growth more effectively .

Propiedades

IUPAC Name |

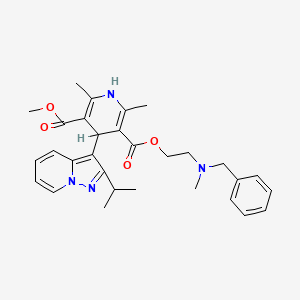

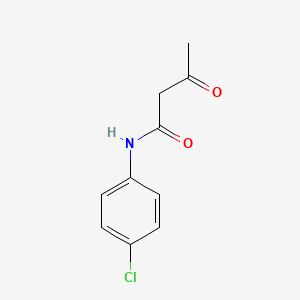

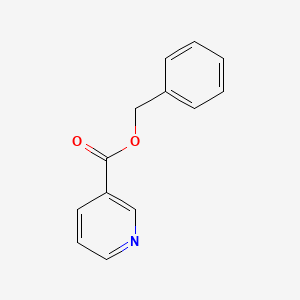

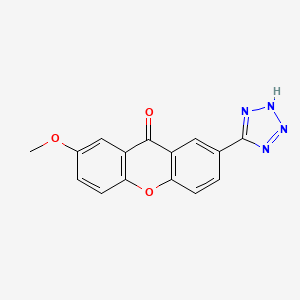

benzyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYGGMBOZFWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046542 | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-44-0 | |

| Record name | Benzyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Pyridinecarboxylic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S497LCF9C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzyl nicotinate?

A: this compound acts as a vasodilator, primarily targeting cutaneous blood vessels. [] This effect is attributed to its ability to stimulate the release of vasoactive substances, leading to relaxation of smooth muscle cells in blood vessel walls and increased blood flow. [, ]

Q2: How does the vasodilatory effect of this compound manifest in the skin?

A: Topical application of this compound induces noticeable redness and a warming sensation. [, ] This is a direct result of increased blood flow in the superficial dermal plexus and deeper capillaries. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C13H11NO2, and its molecular weight is 213.23 g/mol. []

Q4: Are there any specific spectroscopic techniques used to characterize this compound?

A: Yes, researchers have employed various spectroscopic methods, including Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, to study the diffusion of this compound through biological membranes like the stratum corneum. [, ]

Q5: How stable is this compound in aqueous solutions?

A: this compound undergoes degradation in aqueous solutions, exhibiting first-order rate kinetics. This degradation is influenced by pH and temperature, with higher pH and temperature accelerating the process. []

Q6: Can the stability of this compound in aqueous solutions be improved?

A: Yes, incorporating glycerol or polyethylene glycol 400 into the aqueous solution significantly enhances the stability of this compound. []

Q7: What are some applications of this compound in drug delivery?

A: this compound has been investigated as a potential absorption enhancer in topical formulations. For instance, it has been incorporated into indomethacin cream ointments to enhance the drug's permeation through the skin. []

Q8: Does this compound exhibit any catalytic properties?

A: While not extensively explored for its catalytic activity, this compound can be used as a starting material in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). These reactions, typically transesterifications, occur within room-temperature ionic liquids (RTILs), providing a greener alternative to traditional organic solvents. []

Q9: Have computational methods been used to study this compound?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the adsorption behavior of this compound on metal surfaces, providing insights into its corrosion inhibition properties. []

Q10: How does modifying the structure of this compound affect its activity?

A: Research suggests that the lipophilicity of this compound and its derivatives plays a significant role in their biological activity. Studies examining the structure-activity relationship have demonstrated that increasing the alkyl chain length of nicotinic acid esters enhances their lipophilicity and, consequently, their ability to penetrate biological membranes. [, ]

Q11: What formulation strategies have been explored to improve the stability or bioavailability of this compound?

A: Encapsulating this compound in liposomes has been investigated as a means to enhance its topical delivery and potentially improve its bioavailability. This approach aims to protect the drug from degradation and facilitate its penetration through the skin barrier. [, ]

Q12: What is known about the pharmacokinetics of this compound?

A: Research indicates that this compound is metabolized in the serum, with a half-life (T1/2) of 0.78 minutes and a protein binding of 91.6%. These findings suggest that it is rapidly cleared from the circulation. []

Q13: Has this compound been studied in any animal models of disease?

A: Yes, studies in rats have demonstrated that this compound can enhance tumor oxygenation and improve the efficacy of radiation therapy in a subcutaneous fibrosarcoma model. This effect is attributed to its vasodilatory properties, which increase blood flow and oxygen delivery to the tumor. []

Q14: What analytical techniques are commonly used to quantify this compound in various matrices?

A: Gas chromatography with flame ionization detection (GC-FID) is a frequently employed technique for the simultaneous determination of this compound and other active ingredients in topical formulations like ointments and creams. [, ]

Q15: Have any imaging techniques been used to study the distribution or permeation of this compound?

A: Yes, ATR-FTIR spectroscopic imaging has been utilized to visualize and quantify the diffusion of this compound through the stratum corneum. This technique provides valuable insights into the drug's penetration pathway and the influence of formulation variables on its diffusion. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

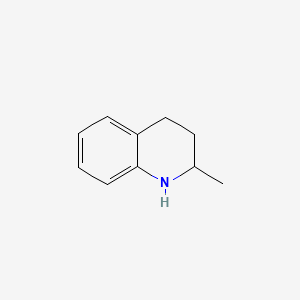

![1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666708.png)

![(E)-but-2-enedioic acid;1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine](/img/structure/B1666709.png)